
tert-Butyl 5-amino-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-amino-2-methylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, an amino group, and a methyl group attached to a nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-methylnicotinate typically involves the esterification of 5-amino-2-methylnicotinic acid with tert-butanol. This reaction is often catalyzed by acidic reagents such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually require refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 5-amino-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates
Applications De Recherche Scientifique
Chemistry: tert-Butyl 5-amino-2-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of nicotinic acid derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It helps in understanding the role of nicotinic acid in various biochemical pathways .
Medicine: Its derivatives are being explored for their anti-inflammatory and neuroprotective properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of tert-butyl 5-amino-2-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. This compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-amino-2-methylbenzoate
- tert-Butyl 5-amino-2-methylpyridine-3-carboxylate
- tert-Butyl 5-amino-2-methylisonicotinate
Uniqueness: tert-Butyl 5-amino-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both the amino and methyl groups at specific positions enhances its reactivity and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
tert-butyl 5-amino-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-7-9(5-8(12)6-13-7)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
Clé InChI |
PWRGEYIERSCEGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


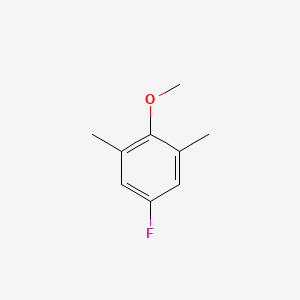
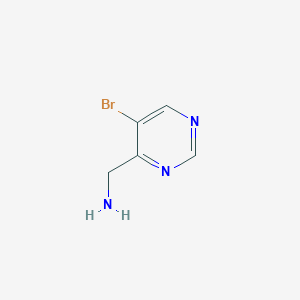
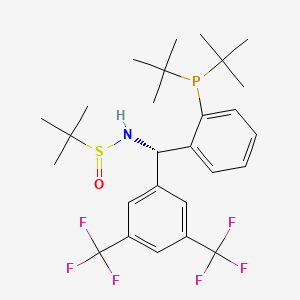
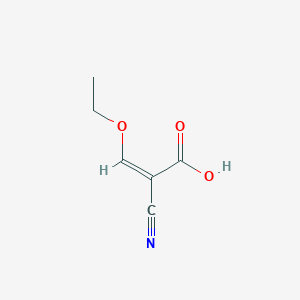
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)

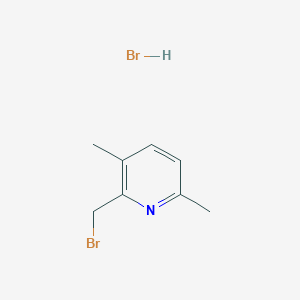
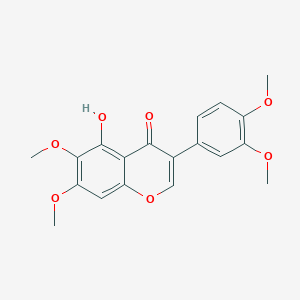
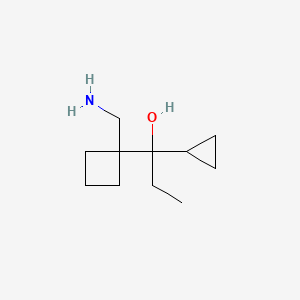
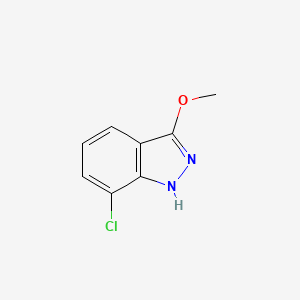
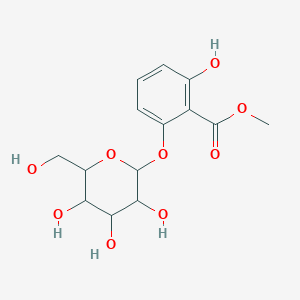
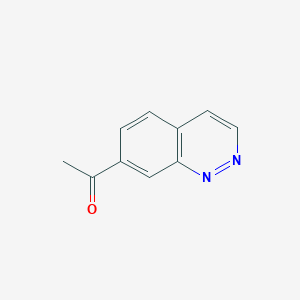

![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
